7-Hydroxy Quetiapine Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxy Quetiapine is a Benzothiazepine with mixed dopamine and serotonin receptor antagonistic properties . It is a metabolite of Quetiapine , an antipsychotic agent widely used to treat a variety of human psychotic disorders .

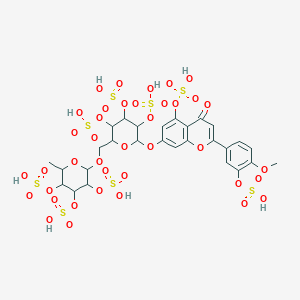

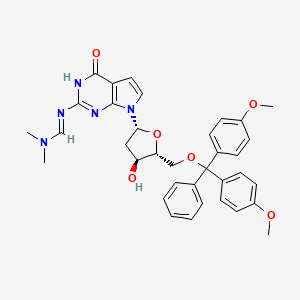

Molecular Structure Analysis

The molecular formula of 7-Hydroxy Quetiapine is C21H25N3O3S, and its molecular weight is 399.51 . The exact molecular structure of 7-Hydroxy Quetiapine Acetate is not provided in the search results.Chemical Reactions Analysis

Quetiapine undergoes extensive metabolism, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems: CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide and quetiapine sulfoxide and CYP2D6 is known to give rise to 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine .Mécanisme D'action

Quetiapine’s antipsychotic activity is mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) antagonism . It is an antagonist at multiple neurotransmitter receptors in the brain: Serotonin 5-HT1A and 5-HT2, dopamine D1 and D2, histamine H1, and adrenergic alpha 1 - and alpha 2 -receptors .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Hydroxy Quetiapine Acetate involves the conversion of Quetiapine to its hydroxy derivative followed by acetylation of the hydroxyl group.", "Starting Materials": [ "Quetiapine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Quetiapine is treated with sodium hydroxide and hydrogen peroxide to form 7-Hydroxy Quetiapine.", "The resulting 7-Hydroxy Quetiapine is then acetylated using acetic anhydride and acetic acid as a solvent.", "The reaction mixture is then quenched with water and extracted with methanol.", "The methanol extract is then evaporated to yield 7-Hydroxy Quetiapine Acetate as a white solid." ] } | |

Numéro CAS |

329217-62-1 |

Nom du produit |

7-Hydroxy Quetiapine Acetate |

Formule moléculaire |

C₂₃H₂₇N₃O₄S |

Poids moléculaire |

441.54 |

Synonymes |

11-[4-[2-[2-(Acetyloxy)ethoxy]ethyl]-1-piperazinyl]-dibenzo[b,f][1,4]thiazepin-7-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)